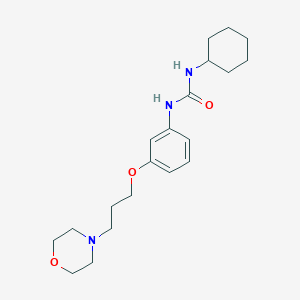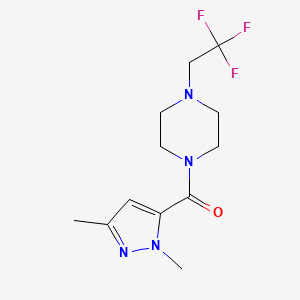![molecular formula C12H15F3N4O B12227608 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12227608.png)
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and piperidine-4-carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like tetrahydrofuran (THF).
Procedure: The starting materials are mixed and heated under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- N-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H15F3N4O |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H15F3N4O/c1-7-17-9(12(13,14)15)6-10(18-7)19-4-2-8(3-5-19)11(16)20/h6,8H,2-5H2,1H3,(H2,16,20) |
InChI Key |
YVDRAVAITWKPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-({1-[(pyridin-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12227531.png)


![5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12227551.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B12227554.png)
![1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12227560.png)
![5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12227573.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12227582.png)

![N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12227592.png)
![5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12227593.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12227597.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12227601.png)
![4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12227607.png)
